molecular formula C16H15N3O2 B13914244 7-Benzyl-1,3-dioxo-4,5,6,8-tetrahydro-2,7-naphthyridine-4-carbonitrile

7-Benzyl-1,3-dioxo-4,5,6,8-tetrahydro-2,7-naphthyridine-4-carbonitrile

Cat. No.: B13914244
M. Wt: 281.31 g/mol
InChI Key: QMWMORFWGNOTGT-UHFFFAOYSA-N
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Description

7-Benzyl-1,3-dioxo-4,5,6,8-tetrahydro-2,7-naphthyridine-4-carbonitrile is a complex organic compound belonging to the class of naphthyridines. This compound is characterized by its unique structure, which includes a benzyl group, a dioxo group, and a carbonitrile group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-1,3-dioxo-4,5,6,8-tetrahydro-2,7-naphthyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of benzylamine, malonic acid derivatives, and suitable catalysts to facilitate the formation of the naphthyridine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-1,3-dioxo-4,5,6,8-tetrahydro-2,7-naphthyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

7-Benzyl-1,3-dioxo-4,5,6,8-tetrahydro-2,7-naphthyridine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound in drug development for various therapeutic areas.

    Industry: The compound finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Benzyl-1,3-dioxo-4,5,6,8-tetrahydro-2,7-naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-1,3-dioxo-4,5,6,8-tetrahydro-2,7-naphthyridine-4-carbonitrile: shares structural similarities with other naphthyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyl and carbonitrile groups, which confer distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

7-benzyl-1,3-dioxo-4,5,6,8-tetrahydro-2,7-naphthyridine-4-carbonitrile

InChI

InChI=1S/C16H15N3O2/c17-8-13-12-6-7-19(9-11-4-2-1-3-5-11)10-14(12)16(21)18-15(13)20/h1-5,13H,6-7,9-10H2,(H,18,20,21)

InChI Key

QMWMORFWGNOTGT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C(C(=O)NC2=O)C#N)CC3=CC=CC=C3

Origin of Product

United States

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